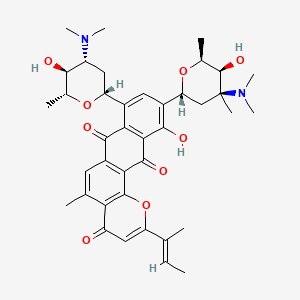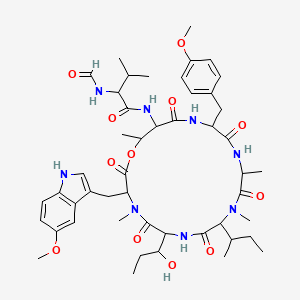
Isomolpan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isomolpan hydrochloride is a chemical compound known for its role as a dopamine receptor D2 agonist . It has a molecular formula of C15H22ClNO2 and a molecular weight of 283.79 g/mol . This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isomolpan hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining high standards of quality control. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isomolpan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or the removal of oxygen results in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
Isomolpan hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in studies involving dopamine receptors and neurotransmitter pathways.
Medicine: Research on this compound focuses on its potential therapeutic effects and its role in treating neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Isomolpan hydrochloride exerts its effects by acting as an agonist at dopamine receptor D2. This interaction leads to the activation of specific signaling pathways that modulate neurotransmitter release and neuronal activity. The compound’s mechanism of action involves binding to the receptor and inducing conformational changes that trigger downstream effects, ultimately influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and other conditions.
Cabergoline: A dopamine receptor agonist with applications in treating hyperprolactinemia.
Pramipexole: Used in the management of Parkinson’s disease and restless legs syndrome.
Uniqueness
Isomolpan hydrochloride is unique due to its specific binding affinity and selectivity for dopamine receptor D2. This property makes it a valuable tool in research focused on understanding dopamine-related pathways and developing targeted therapies. Compared to similar compounds, this compound may offer distinct advantages in terms of efficacy and specificity .
Properties
CAS No. |
100745-12-8 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
(4aS,10bR)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16;/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3;1H/t12-,14-;/m1./s1 |
InChI Key |
JFSZKRWNAVLJHH-QMDUSEKHSA-N |
SMILES |
CCCN1CCCC2C1COC3=C2C=C(C=C3)O.Cl |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl |
Canonical SMILES |
CCCN1CCCC2C1COC3=C2C=C(C=C3)O.Cl |
Synonyms |
1,3,4,4a,5,10b-hexahydro-4-propyl-2H-1-benzopyrano(3,4-b)pyridin-9-ol CGS 15855A CGS 15855A, (trans(+))-isomer CGS 15855A, (trans(-))-isomer CGS-15855-A CGS-15855A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255504.png)













